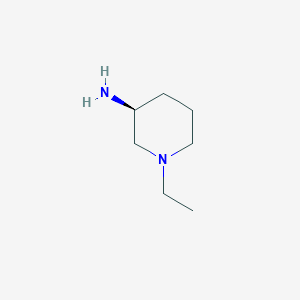

(3S)-1-ethylpiperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S)-1-ethylpiperidin-3-amine is a chiral amine compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-ethylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 3-piperidone with ethylamine. This reaction is often catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions generally include a solvent like ethanol and a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for reagent addition and product isolation helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-ethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

Reduction: Lithium aluminum hydride; anhydrous ether; 0-25°C.

Substitution: Acyl chlorides, anhydrides; organic solvents like dichloromethane; 0-25°C.

Major Products

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Amides and other derivatives.

Scientific Research Applications

(3S)-1-ethylpiperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

(3S)-1-methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

(3S)-1-propylpiperidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.

(3S)-1-ethylpyrrolidin-3-amine: Similar structure but with a five-membered ring instead of a six-membered ring.

Uniqueness

(3S)-1-ethylpiperidin-3-amine is unique due to its specific chiral configuration and the presence of an ethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors or activators in medicinal chemistry .

Biological Activity

(3S)-1-ethylpiperidin-3-amine, a piperidine derivative characterized by its specific stereochemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a six-membered ring compound with one nitrogen atom. Its structure is defined as follows:

- Chemical Formula: C₇H₁₅N₂

- Molecular Weight: 125.21 g/mol

- Stereochemistry: The (3S) designation indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity. For instance, piperidine derivatives are known to influence neurotransmission pathways by acting on receptors such as serotonin and dopamine receptors.

- Biochemical Pathways: It can affect pathways related to neurotransmission and enzyme inhibition, making it relevant in pharmacological research.

Biological Activities

Research indicates that this compound possesses several potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Investigations into its anticancer properties are ongoing, with some results indicating efficacy in inhibiting cancer cell proliferation.

- Neuropharmacological Effects: Its ability to modulate neurotransmitter systems positions it as a candidate for further studies in neuropharmacology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of exposure. This suggests a promising avenue for developing new anticancer therapies based on its structure.

Experimental Methods

Researchers employ various methods to assess the biological activity of this compound:

- Cell-based Assays: To evaluate cytotoxicity and cellular signaling pathways.

- Receptor Binding Assays: To determine affinity for specific neurotransmitter receptors.

- Enzymatic Assays: To analyze inhibition or activation of target enzymes.

Properties

IUPAC Name |

(3S)-1-ethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUKXKZEXFXJP-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.